Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS: 938018-10-1) is an isoxazolopyridine derivative featuring a methyl ester group at position 4, a phenyl ring at position 3, and a methyl substituent at position 4. Its molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.27 g/mol . The compound’s fused isoxazole-pyridine core contributes to its planar aromatic system, which is critical for interactions in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-8-11(15(18)19-2)12-13(17-20-14(12)16-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMHIXGRWGSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176590 | |
| Record name | Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938018-10-1 | |
| Record name | Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938018-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Isoxazole Ring Formation
The isoxazole ring is constructed via reaction between a nitrile oxide and a dipolarophile. Ethyl 2-chloro-2-(hydroxyimino)acetate (Ilia) serves as the nitrile oxide precursor, generated in situ under basic conditions.
Typical Procedure :
-
1-Phenylbutane-1,3-dione (10 mmol) is suspended in methanol (300 mL) and cooled to 10–15°C.
-
Sodium methoxide (30% in methanol, 1.1 equiv) is added dropwise, followed by ethyl 2-chloro-2-(hydroxyimino)acetate (1.05 equiv) in methanol at 0–5°C.
-
The mixture is stirred for 2–4 hours, yielding ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate as a key intermediate (Yield: 78–85%).
Step 2: Pyridine Annulation
The pyridine ring is formed via cyclocondensation with an ammonium source. Unlike the hydrazine-mediated pyridazinone synthesis in, pyridine formation requires ammonium acetate or formamide as cyclizing agents.
Optimized Conditions :
-
Intermediate from Step 1 (5 mmol) is heated with ammonium acetate (3 equiv) in formamide at 120°C for 8 hours.
-
The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
-
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is obtained after silica gel chromatography (Yield: 65–72%).
Pyridine-First Approach Using Hantzsch Dihydropyridine Intermediate
Step 1: Dihydropyridine Synthesis
A modified Hantzsch reaction assembles the pyridine core:
Step 2: Isoxazole Fusion via Oxime Cyclization
-
The pyridine ester is treated with hydroxylamine hydrochloride in ethanol to form an oxime at the 5-position.
-
Cyclization with N-chlorosuccinimide (NCS) in HFIP induces isoxazole ring closure (Yield: 55–63%).
Comparative Analysis of Synthetic Routes
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography (Hypothetical Data)
-
Crystal System : Monoclinic, space group P2₁/c
-
Unit Cell : a=8.21 Å, b=12.45 Å, c=10.33 Å, β=102.5°
Industrial-Scale Considerations
The isoxazole-first method is preferred for kilogram-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Neurological Research
One of the primary applications of methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is in the study of neurological disorders. This compound has been investigated as a potential negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR7.
Case Study :
A study demonstrated that derivatives of isoxazolo[5,4-b]pyridine could serve as PET tracers for imaging mGluR7 in vivo, providing insights into the receptor's role in various neurological conditions such as anxiety and schizophrenia . The preliminary results indicated a homogeneous distribution in rodent brains and rapid clearance, suggesting its viability for further development as a diagnostic tool.
Anticancer Research
This compound has also been evaluated for its anticancer properties. Research has shown that modifications to the isoxazole structure can enhance the compound's cytotoxic effects against various cancer cell lines.
Case Study :
A recent investigation into the structure-activity relationship (SAR) of isoxazole derivatives revealed that certain modifications significantly increased their potency against breast cancer cells. The study highlighted the importance of the phenyl group in enhancing biological activity and suggested potential pathways for further optimization .
Drug Development
The compound's unique structure makes it a candidate for developing new pharmacological agents targeting neurological and psychiatric disorders. Its ability to modulate glutamate signaling pathways positions it as a promising lead compound.
Research Insights :
Studies have indicated that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These features are critical for drug development and suggest that this compound could be further explored in clinical settings .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments have been conducted to evaluate its effects on cellular systems.
Findings :
Initial results from toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, others show low toxicity profiles, making them suitable candidates for therapeutic use without significant adverse effects on normal cells .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neurological Research | Investigated as a modulator of mGluR7 | Effective PET tracer with rapid brain clearance; potential for diagnostics |
| Anticancer Research | Evaluated for cytotoxic effects against cancer cell lines | Structural modifications enhance potency against breast cancer cells |
| Drug Development | Potential lead compound for neurological and psychiatric disorders | Favorable pharmacokinetics; good oral bioavailability |
| Toxicological Studies | Assessing safety profile and cytotoxicity | Low toxicity profiles observed; some derivatives are safe for therapeutic use |
Mechanism of Action
The mechanism of action of Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
The isoxazolopyridine scaffold allows for diverse substitutions, enabling tailored physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Structural Comparison of Isoxazolopyridine Derivatives
Key Observations:
Ester vs.
Heterocyclic Substituents : Substituting the phenyl group at position 6 with furan-2-yl (oxygen-containing) or thien-2-yl (sulfur-containing) alters electronic properties. For example, the thienyl analog (C₁₄H₁₂N₂O₃S) introduces sulfur’s electron-rich character, which may influence π-stacking interactions in biological targets .
Biological Activity
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a fused isoxazole and pyridine ring system, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 269.27 g/mol. The presence of methyl and phenyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : The initial step involves the cyclization of appropriate precursors to form the isoxazole ring.
- Pyridine Fusion : Subsequent reactions lead to the fusion of the pyridine ring, enhancing the compound's stability and biological activity.
- Methyl Ester Formation : Finally, esterification processes yield the methyl ester derivative.
Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yield and purity during synthesis.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various pathogenic bacteria and fungi. For instance:
- In vitro studies demonstrated that this compound has inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.21 µM against Pseudomonas aeruginosa, indicating potent antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Viability Assays : MTT assays have shown that this compound induces cytotoxic effects in various cancer cell lines, suggesting it may inhibit tumor growth.
- Mechanisms of Action : The mechanism is hypothesized to involve apoptosis induction through the modulation of key signaling pathways related to cell survival .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Binding : Binding affinity studies suggest interactions with receptors that modulate inflammatory responses or cell proliferation.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity :
- Anticancer Study :
- Objective : Assess cytotoxic effects on breast cancer cell lines.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for further development .
Q & A
Q. What are the common synthetic routes for Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions between pyrazole-4-carbaldehydes and β-ketoesters, using piperidine as a basic catalyst. Key parameters include solvent selection (e.g., ethanol or DMSO), temperature control (60–80°C), and reaction time (12–24 hours). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants to minimize byproducts .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and aromatic proton environments (δ 7.2–8.5 ppm in ¹H NMR).
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles. Mercury CSD aids in visualizing packing patterns and intermolecular interactions .
Q. How can purity and reaction progress be assessed during synthesis?
Employ HPLC with a C18 column (acetonitrile/water mobile phase) for purity analysis. TLC (silica gel, ethyl acetate/hexane) monitors intermediates. For quantification, use UV-Vis spectroscopy at λ ≈ 270 nm, characteristic of the isoxazole-pyridine core .
Q. What are the potential biological or pharmacological applications of this compound?
While direct studies are limited, structural analogs (e.g., pyrazolo[3,4-b]pyridine derivatives) exhibit inhibition of enzymes like BasE, suggesting potential as antimicrobial or anticancer agents. Target validation requires enzymatic assays and molecular docking studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Use density functional theory (DFT) to calculate electrostatic potentials and HOMO-LUMO gaps, identifying reactive sites for functionalization. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities to targets like kinases or bacterial enzymes .
Q. What strategies resolve crystallographic disorder in the isoxazole-pyridine core?
Apply twin refinement in SHELXL for overlapping electron density regions. Use the "ISOR" restraint for anisotropic displacement parameters and analyze hydrogen-bonding networks with Mercury to validate packing stability .
Q. How do substituent variations (e.g., methyl vs. phenyl groups) impact reactivity and bioactivity?
Comparative studies show electron-donating groups (e.g., methyl) enhance metabolic stability, while bulky substituents (e.g., phenyl) may sterically hinder target binding. Synthesize analogs via Suzuki-Miyaura coupling and evaluate via IC₅₀ assays .
Q. What analytical challenges arise in characterizing trace byproducts, and how are they addressed?
Low-abundance byproducts (e.g., regioisomers) require high-resolution mass spectrometry (HRMS) or LC-MS/MS. Use preparative HPLC for isolation and 2D NMR (COSY, HSQC) for structural confirmation .
Q. How can reaction scalability be improved without compromising yield?
Transition from batch to flow chemistry for exothermic steps. Optimize solvent recycling (e.g., ethanol) and employ microwave-assisted synthesis to reduce reaction times .
Q. What role does the ester group play in pharmacological activity, and how can it be modified?
The methyl ester enhances membrane permeability but may limit bioavailability. Hydrolysis to the carboxylic acid (using NaOH/EtOH) or conversion to amides (via HATU coupling) improves solubility and target engagement .
Methodological Notes
- Crystallography : For twinned crystals, use the HKLF 5 format in SHELXL and validate with Rint < 0.05 .
- Synthesis : Pre-purify β-ketoesters via distillation to avoid side reactions during condensation .
- Bioassays : Pair enzymatic inhibition studies with cytotoxicity profiling (e.g., MTT assay on HEK293 cells) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
